molecular formula C5H11ClO2S B3057272 3-Methylbutane-2-sulfonyl chloride CAS No. 78429-87-5

3-Methylbutane-2-sulfonyl chloride

Cat. No.: B3057272
CAS No.: 78429-87-5
M. Wt: 170.66 g/mol
InChI Key: VLNMHTQPLCZFKY-UHFFFAOYSA-N
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Description

3-Methylbutane-2-sulfonyl chloride: is an organic compound with the molecular formula C₅H₁₁ClO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to introduce sulfonyl groups into other molecules .

Scientific Research Applications

Chemistry: 3-Methylbutane-2-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules. It is particularly useful in the synthesis of sulfonamides, which are important intermediates in pharmaceutical chemistry.

Biology and Medicine: Sulfonamides derived from this compound have been studied for their antibacterial properties. These compounds can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth.

Industry: In the chemical industry, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Safety and Hazards

3-Methylbutane-2-sulfonyl chloride is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutane-2-sulfonyl chloride can be synthesized through the reaction of 3-methylbutane-2-sulfonic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the sulfonic acid is heated with thionyl chloride, resulting in the formation of the sulfonyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of toxic gases .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Methylbutane-2-sulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include amines, alcohols, and thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Although less common, the sulfonyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H₂O₂).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used for the reduction of the sulfonyl group.

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst can be used for oxidation reactions.

Major Products:

    Substitution: Sulfonamides, sulfonate esters, and thiols.

    Reduction: Sulfides.

    Oxidation: Sulfones.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.

Uniqueness: 3-Methylbutane-2-sulfonyl chloride is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. Compared to simpler sulfonyl chlorides like methanesulfonyl chloride, the branched structure of this compound can lead to different reaction outcomes and selectivities .

Properties

IUPAC Name

3-methylbutane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-4(2)5(3)9(6,7)8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNMHTQPLCZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612697
Record name 3-Methylbutane-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78429-87-5
Record name 3-Methyl-2-butanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78429-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbutane-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutane-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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